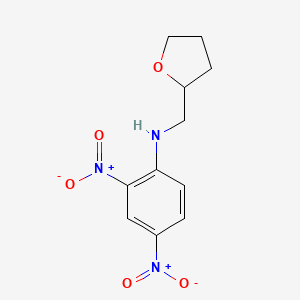

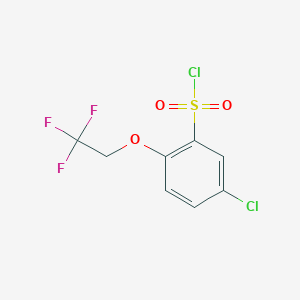

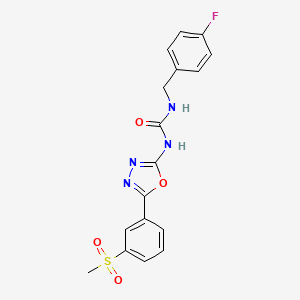

![molecular formula C28H34N6O4 B2920897 N-isobutyl-4-(3-methylbutyl)-2-{2-[methyl(phenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1224006-73-8](/img/structure/B2920897.png)

N-isobutyl-4-(3-methylbutyl)-2-{2-[methyl(phenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- Core Structure : The compound contains a triazoloquinazoline scaffold, which is fused with a tetrazine ring. The presence of the tetrazine moiety suggests potential energetic properties .

Chemical Reactions Analysis

- Detonation Performance : The presence of the tetrazine ring suggests potential use as an energetic material. Calculations of detonation velocity (Dv) and pressure (P) can provide insights into its explosive properties .

- Weak Interactions : X-ray diffraction studies can reveal weak interactions within the crystal lattice, affecting stability and sensitivity .

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Transformations

The synthesis and chemical transformations of heterocyclic compounds similar to the queried compound have been a subject of extensive research. For example, the synthesis of derivatives within the triazoloquinazoline and oxazoloquinazolinone families demonstrates the versatility and reactivity of these heterocycles. These synthetic approaches often involve reactions with isocyanates, carbodiimides, or amidrazones, leading to the formation of diverse heterocyclic structures with potential for further functionalization (Chern et al., 1988; Crabb et al., 1999). These methodologies highlight the synthetic accessibility of triazoloquinazoline derivatives, suggesting potential routes for the synthesis of the compound .

Biological Activity and Potential Therapeutic Applications

The biological activity of triazoloquinazoline derivatives has been a focal point of research, with studies exploring their antimicrobial, antifungal, and anticancer properties. For instance, novel triazolo[1,5-a]quinazoline-3-carboxamides have demonstrated selective antibacterial and antifungal effects, indicating the potential for these compounds to serve as leads in the development of new antimicrobial agents (Pokhodylo et al., 2021). Additionally, certain [1,2,4]triazolo[4,3-a]quinazoline derivatives have been identified as potent adenosine receptor antagonists, suggesting their utility in the design of novel therapeutics for depression and other CNS disorders (Sarges et al., 1990). These findings underscore the significant interest in the therapeutic applications of triazoloquinazoline derivatives and related heterocyclic compounds.

Anticancer Activity

The exploration of triazoloquinazoline derivatives as anticancer agents has revealed their potential in inhibiting various cancer cell lines. The synthesis of new derivatives and their evaluation against human cancer cell lines have provided insights into the structure-activity relationships necessary for anticancer activity. For example, a study on [1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas showed significant cytotoxicity against specific cancer cell lines, highlighting the anticancer potential of these compounds (Reddy et al., 2015).

Propiedades

IUPAC Name |

2-[2-(N-methylanilino)-2-oxoethyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N6O4/c1-18(2)13-14-32-26(37)22-12-11-20(25(36)29-16-19(3)4)15-23(22)34-27(32)30-33(28(34)38)17-24(35)31(5)21-9-7-6-8-10-21/h6-12,15,18-19H,13-14,16-17H2,1-5H3,(H,29,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQZGMZDXQCUBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN(C3=O)CC(=O)N(C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isobutyl-4-(3-methylbutyl)-2-{2-[methyl(phenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2920820.png)

![ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate](/img/structure/B2920821.png)

![4-Chloro-2-(methylsulfanyl)pyrido[3`,2`:4,5]thieno[3,2-d]pyrimidine](/img/structure/B2920822.png)

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2920832.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-3-sulfonate;tetrabutylazanium](/img/structure/B2920835.png)